N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide
CAS No.: 63565-17-3
Cat. No.: VC19422996
Molecular Formula: C13H11ClN2O2
Molecular Weight: 262.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63565-17-3 |
|---|---|
| Molecular Formula | C13H11ClN2O2 |
| Molecular Weight | 262.69 g/mol |
| IUPAC Name | N-(4-aminophenyl)-5-chloro-2-hydroxybenzamide |
| Standard InChI | InChI=1S/C13H11ClN2O2/c14-8-1-6-12(17)11(7-8)13(18)16-10-4-2-9(15)3-5-10/h1-7,17H,15H2,(H,16,18) |
| Standard InChI Key | DBLQQYBSVOCCJZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1N)NC(=O)C2=C(C=CC(=C2)Cl)O |
Introduction
Chemical Structure and Physicochemical Properties
N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide belongs to the salicylanilide class, characterized by a 2-hydroxybenzamide scaffold linked to a 4-aminophenyl group. Key structural features include:
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Chlorine substitution at position 5 of the benzamide ring, enhancing electrophilic reactivity.
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Hydroxyl group at position 2, enabling hydrogen bonding and participation in acid-base equilibria.
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Primary amine at the para position of the aniline moiety, facilitating nucleophilic reactions such as acetylation or sulfonylation .
Molecular and Crystallographic Data
The compound’s IUPAC name is N-(4-aminophenyl)-5-chloro-2-hydroxybenzamide, with a canonical SMILES representation of C1=CC(=CC=C1N)NC(=O)C2=C(C=CC(=C2)Cl)O. X-ray crystallography of related analogues reveals planar geometries stabilized by intramolecular hydrogen bonds between the hydroxyl and amide groups .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 262.69 g/mol |
| LogP (Predicted) | 2.8 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves coupling 5-chloro-2-hydroxybenzoic acid with 4-aminophenol under amidation conditions:
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Activation: 5-Chloro-2-hydroxybenzoic acid is activated using coupling agents like dicyclohexylcarbodiimide (DCC) or ethyl chloroformate.
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Amidation: The activated acid reacts with 4-aminophenol in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), catalyzed by 4-dimethylaminopyridine (DMAP).
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Purification: Crude product is purified via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance yield and reduce reaction times. Key steps include:
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Precision temperature control (50–60°C) to minimize side reactions.
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Automated purification systems using centrifugal partition chromatography for high-throughput isolation .
Antiviral Activity and Mechanisms
Inhibition of Human Adenovirus (HAdV)
N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide analogues exhibit sub-micromolar potency against HAdV, with derivative 15 (IC = 0.27 μM) showing a selectivity index (SI) > 580 . Mechanistic studies indicate:
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Suppression of viral DNA replication by targeting early gene expression (E1A, E4) .
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Disruption of late-stage virion assembly, as evidenced by reduced hexon protein expression .
Table 2: Anti-HAdV Activity of Select Analogues
| Compound | IC (μM) | CC (μM) | Selectivity Index (SI) |
|---|---|---|---|
| 15 | 0.27 | 156.8 | >580 |
| Niclosamide | 0.45 | 24.0 | 53 |
Activity Against Respiratory Syncytial Virus (RSV)
In RSV-infected A549 cells, derivatives reduce viral titers by >1 log at 10 μM, with minimal cytotoxicity (cell viability >90%) . Key mechanisms include:
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Inhibition of IRF3 and NF-κB pathways, curtailing pro-inflammatory cytokines (IL-6, TNF-α) .
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Suppression of viral attachment and entry, as shown by time-of-addition assays .
Anticancer Applications
Pro-Apoptotic Effects in Urological Cancers
The compound induces apoptosis in bladder and prostate cancer cells via:
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Upregulation of Bax/Bcl-2 ratio, triggering mitochondrial membrane depolarization.
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Activation of caspase-3/7, confirmed by fluorogenic substrate cleavage assays .
Comparative Efficacy in Cancer Cell Lines
| Cell Line | IC (μM) | Apoptosis Induction (%) |
|---|---|---|
| PC-3 (Prostate) | 12.4 | 68 |
| T24 (Bladder) | 9.8 | 72 |
Comparative Analysis with Structural Analogues
Niclosamide vs. N-(4-Aminophenyl)-5-chloro-2-hydroxybenzamide
| Parameter | Niclosamide | This Compound |
|---|---|---|
| Anti-HAdV IC | 0.45 μM | 0.27 μM |
| Selectivity Index | 53 | >580 |
| Cytotoxicity (CC) | 24.0 μM | 156.8 μM |
Role of Substituents
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Chlorine at position 5: Critical for viral polymerase inhibition; removal reduces potency by 10-fold .
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Hydroxyl group at position 2: Essential for hydrogen bonding with viral envelope proteins .
Future Research Directions
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Optimization of pharmacokinetics through prodrug strategies to enhance oral bioavailability.
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Exploration of combination therapies with immune checkpoint inhibitors for synergistic anticancer effects.
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Large-scale clinical trials to validate efficacy in HAdV-infected immunocompromised patients.
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